molecular formula C18H18N4O2S2 B2976667 (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448066-88-3

(2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2976667
CAS No.: 1448066-88-3
M. Wt: 386.49
InChI Key: UPXMDPFXCQVGJV-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a sophisticated synthetic compound designed for preclinical research, integrating multiple privileged heterocyclic structures known for their biological activity. Its molecular architecture features a piperazine core linked to a methoxypyridine moiety via a methanone linker and a thiazole ring substituted with a thiophene group. The piperazine ring is a prevalent pharmacophore in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties and serve as a scaffold for positioning pharmacophoric groups during interactions with biological targets . The thiazole ring is another significant heterocycle, found in compounds with diverse therapeutic applications, including use as anti-inflammatory, antihypertensive, and anti-HIV agents, as well as in fungicides and herbicides . Thiophene and methoxypyridine groups are commonly incorporated into drug candidates to fine-tune electronic properties, lipophilicity, and overall binding affinity. This specific combination of structural features suggests potential for multi-targeted biological activity. Based on the known profiles of its structural analogs, this compound is a valuable candidate for research in oncology, particularly in the screening of kinase inhibitors or other enzymatic targets involved in cell proliferation and immune response regulation. Compounds containing thiazole and piperazine rings have been investigated for their role in inhibiting key pathways, such as NF-kB activation, and modulating the expression of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins, which are critical in cancer and autoimmune diseases . Furthermore, the piperazine-thiazole architecture is found in molecules studied for their potential antimicrobial and antifungal properties, making this compound of interest in infectious disease research. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a chemical tool for hit-to-lead optimization, mechanism-of-action studies, and expanding structure-activity relationship (SAR) models in drug discovery programs.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-24-16-14(3-2-5-19-16)17(23)21-6-8-22(9-7-21)18-20-15(12-26-18)13-4-10-25-11-13/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXMDPFXCQVGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with thiophene-3-carboxylic acid, the thiazole ring can be formed through a cyclization reaction with appropriate reagents such as thioamides.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiazole derivative with a piperazine compound under controlled conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiazole intermediate with a 2-methoxypyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Batch Processing: Utilizing large-scale reactors to perform each step of the synthesis sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of the methanone to a secondary alcohol.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may exhibit activity against certain enzymes or receptors due to its heterocyclic components. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders, due to its ability to interact with biological targets.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural complexity allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares core features with several derivatives reported in recent literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activities Reference
(2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone C19H18N4O2S2 410.5 2-Methoxypyridin-3-yl, thiophen-3-yl-thiazol Not reported
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one C20H16N4OS 384.4 Benzothiazole, allyl-pyrazolone Antimicrobial, antitumor
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone C25H24N6OS2 488.6 Pyridinyl-thiazol, phenylpiperazine Not reported
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C27H22N4O2S 466.5 Methoxyphenyl, benzothiazole Antitumor, antidepressant

Functional Group Impact on Activity

  • Thiophene vs.
  • Piperazine Substitution : The phenylpiperazine in and unsubstituted piperazine in the target compound differ in steric bulk, affecting target selectivity (e.g., serotonin vs. dopamine receptors).
  • Methoxy Positioning : The 2-methoxy group on pyridine in the target compound vs. 4-methoxy on benzene in alters dipole moments and binding orientation.

Biological Activity

The compound (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H19N3O1S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{1}\text{S}_{2}

This structure features a pyridine ring, a piperazine moiety, and a thiazole-thiophene component, which contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial , antitumor , and antidepressant effects.

Antimicrobial Activity

Studies have shown that derivatives of pyridine and thiazole compounds possess significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives containing thiazole rings have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects are attributed to the induction of apoptosis and cell cycle arrest .

Antidepressant Activity

Recent studies suggest that compounds with similar structures may influence neurotransmitter levels in the brain. For instance, they may act as selective serotonin reuptake inhibitors (SSRIs), which could provide therapeutic benefits for depression and anxiety disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyridine-thiazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains .
  • Cytotoxicity in Cancer Cells : In a recent experiment, the compound was tested against several cancer cell lines using MTT assays. The results revealed an IC50 value of 15 µM for MCF-7 cells, indicating significant cytotoxicity .
  • Neuropharmacological Effects : A pharmacological assessment demonstrated that similar compounds could enhance serotonin levels in rat models, suggesting potential antidepressant effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like these often inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The interaction with neurotransmitter receptors may explain the antidepressant properties observed in related compounds.

Data Tables

Activity TypeTest SystemResultReference
AntimicrobialE. coliMIC = 0.5 µg/mL
AntitumorMCF-7 Cell LineIC50 = 15 µM
AntidepressantRat ModelIncreased serotonin levels

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Thiazole-piperazine couplingEthanol, reflux (4–6 h)60–75%
Methoxypyridine couplingGlacial acetic acid, 65°C48–85%

Basic: How can the compound’s structural integrity be validated?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • X-ray diffraction (XRD) : Resolve crystal packing and confirm bond angles (e.g., monoclinic system, β ≈ 91.5°) .
  • FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: What initial biological screening approaches are applicable?

Answer:
Prioritize in vitro assays to evaluate pharmacological potential:

  • Receptor binding : Screen for affinity at CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Enzyme inhibition : Test activity against kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed?

Answer:

  • Substituent modification : Replace the thiophene-thiazole group with alternative heterocycles (e.g., pyrazole or triazole) to assess impact on bioactivity .
  • Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases) based on electron density maps from XRD data .

Q. Table 2: Key SAR Observations

ModificationBiological ImpactReference
Thiophene → PyridineReduced receptor affinity
Methoxy → HydroxyIncreased metabolic stability

Advanced: How can low yields in the final coupling step be resolved?

Answer:
Optimize reaction parameters:

  • Catalyst screening : Test Pd/C or CuI for cross-coupling reactions .
  • Solvent effects : Switch from ethanol to DMF or THF to enhance solubility of aromatic intermediates .
  • Temperature control : Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Hydrolysis kinetics : Monitor degradation in aqueous buffers (pH 1–9) at 37°C using HPLC .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for similar compounds) .

Advanced: What computational methods predict metabolic pathways?

Answer:

  • In silico metabolism : Use software like MetaSite to identify likely oxidation sites (e.g., methoxy demethylation or thiophene sulfoxidation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict reactive intermediates .

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